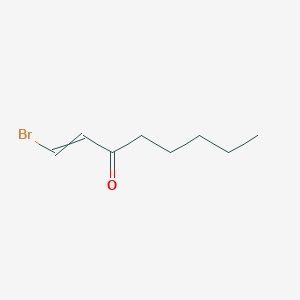
1-Bromooct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromooct-1-en-3-one is an organic compound that belongs to the class of haloalkenes It is characterized by the presence of a bromine atom attached to an octene chain with a ketone functional group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromooct-1-en-3-one can be synthesized through several methods. One common approach involves the bromination of oct-1-en-3-one. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like light or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen bromide in the presence of a solvent like dichloromethane.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted octenones.
- Addition reactions produce dibromo or bromo-hydroxy derivatives.
- Oxidation results in carboxylic acids, while reduction leads to alcohols.
Applications De Recherche Scientifique
1-Bromooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Medicine: Research into its potential as a pharmacophore for drug development is ongoing, particularly in the design of antiviral and anticancer agents.
Industry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Bromooct-1-en-3-one involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom and the carbonyl group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in biochemical assays and drug design.
Comparaison Avec Des Composés Similaires
1-Bromohex-1-en-3-one: Similar structure but with a shorter carbon chain.
1-Bromodec-1-en-3-one: Similar structure but with a longer carbon chain.
1-Chlorooct-1-en-3-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromooct-1-en-3-one is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity compared to its chloro or iodo analogs. The balance between the chain length and the functional groups makes it particularly useful in certain synthetic applications and research studies.
Propriétés
Numéro CAS |
52418-89-0 |
|---|---|
Formule moléculaire |
C8H13BrO |
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
1-bromooct-1-en-3-one |
InChI |
InChI=1S/C8H13BrO/c1-2-3-4-5-8(10)6-7-9/h6-7H,2-5H2,1H3 |
Clé InChI |
ZHOHZPMMOVIYNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


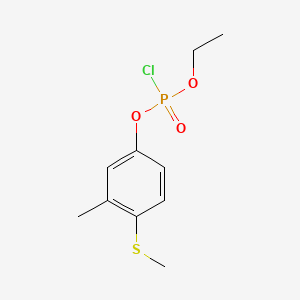
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
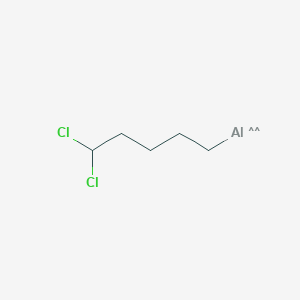

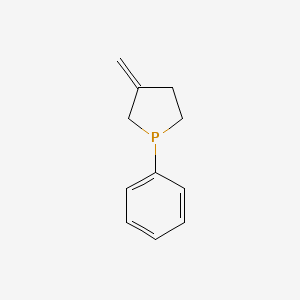

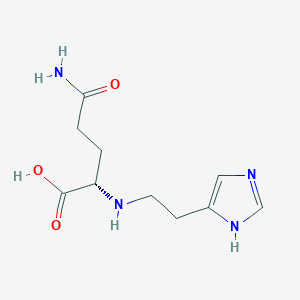
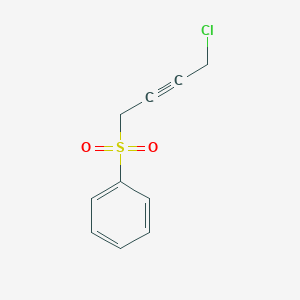
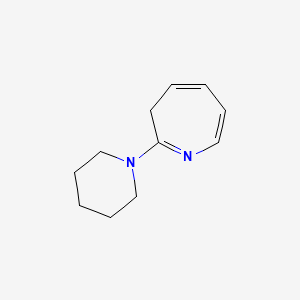
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
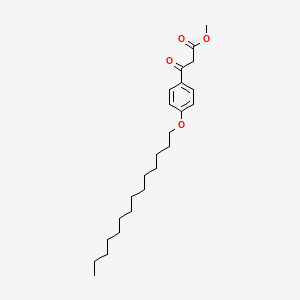
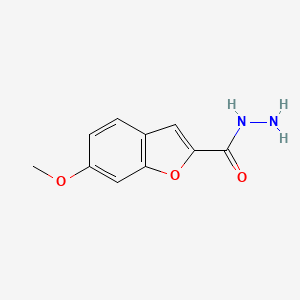
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
